molecular formula C17H17NO3 B5839367 2-[(4-phenylbutanoyl)amino]benzoic acid

2-[(4-phenylbutanoyl)amino]benzoic acid

Cat. No.: B5839367
M. Wt: 283.32 g/mol
InChI Key: YILYJVHLOJGJMO-UHFFFAOYSA-N
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Description

2-[(4-Phenylbutanoyl)amino]benzoic acid is a benzoic acid derivative featuring a 4-phenylbutanoyl group attached to the amino substituent at the ortho position of the aromatic ring. This structure combines the carboxylic acid moiety of benzoic acid with an amide-linked hydrophobic chain, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-(4-phenylbutanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-16(12-6-9-13-7-2-1-3-8-13)18-15-11-5-4-10-14(15)17(20)21/h1-5,7-8,10-11H,6,9,12H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILYJVHLOJGJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

To contextualize the properties of 2-[(4-phenylbutanoyl)amino]benzoic acid, we compare it with structurally analogous compounds, focusing on substituent effects, molecular properties, and biological activities.

Structural and Physicochemical Comparisons
Compound Name Substituents (Position 2 of Benzoic Acid) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4-Phenylbutanoylamino C₁₇H₁₇NO₃ 283.33 Hydrophobic phenylbutanoyl chain
2-{[(4-Fluorophenyl)amino]carbonyl}benzoic acid 4-Fluorophenylcarbamoyl C₁₄H₁₀FNO₃ 259.23 Fluorine substituent enhances polarity
2-[(4-Fluorophenyl)methyl]benzoic acid 4-Fluorobenzyl C₁₄H₁₁FO₂ 242.24 Lipophilic benzyl group
2-[(4-Fluorobenzoyl)(methyl)amino]benzoic acid 4-Fluorobenzoyl(methyl)amino C₁₅H₁₂FNO₃ 273.26 Electron-withdrawing fluorobenzoyl
2-Benzoylbenzoic acid Benzoyl C₁₄H₁₀O₃ 226.23 Simple benzoyl substituent

Key Observations :

  • Substituent Effects: The 4-phenylbutanoyl group in the target compound introduces greater hydrophobicity compared to fluorinated analogs (e.g., 2-{[(4-fluorophenyl)amino]carbonyl}benzoic acid), which may influence membrane permeability .
  • Amide vs. Ester Linkages : Amide bonds (as in the target compound) improve metabolic stability compared to ester-containing analogs like methyl benzoates .
Pharmacokinetic and Toxicity Considerations
  • Metabolic Stability: Amide-linked derivatives (e.g., this compound) are less prone to hydrolysis than ester-containing analogs like lactofen (a benzoic acid ester herbicide), which undergoes rapid esterase-mediated degradation .
  • Toxicity: Fluorinated analogs (e.g., 2-[(4-fluorophenyl)methyl]benzoic acid) may exhibit higher bioaccumulation risks due to fluorine’s electronegativity and persistence , whereas phenylbutanoyl-substituted compounds might display better renal clearance.

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